2,2'-(3-Bromothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Description

Structural Features and Nomenclature

Molecular Architecture

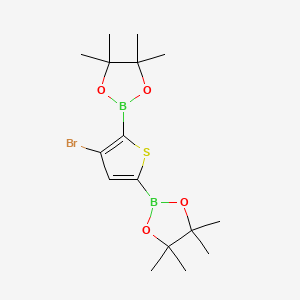

The compound features a 3-bromothiophene backbone substituted at the 2- and 5-positions with pinacol boronate ester groups. The thiophene ring provides π-conjugation, while the boron atoms facilitate cross-coupling reactivity. Key structural components include:

- Thiophene Core : A five-membered aromatic ring containing sulfur, brominated at the 3-position.

- Pinacol Boronate Esters : Two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moieties, which stabilize the boron centers and enhance solubility in organic solvents.

Table 1: Structural and Identifiable Features

Nomenclature and Stereochemical Considerations

The IUPAC name reflects the substitution pattern on the thiophene ring and the bis-boronate configuration. The "bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)" suffix denotes the two identical boronate ester groups. No stereoisomerism is observed due to the symmetrical substitution at the 2- and 5-positions of the thiophene ring.

Properties

IUPAC Name |

2-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25B2BrO4S/c1-13(2)14(3,4)21-17(20-13)11-9-10(19)12(24-11)18-22-15(5,6)16(7,8)23-18/h9H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEDDMMLLGEBGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)B3OC(C(O3)(C)C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25B2BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718347 | |

| Record name | 2,2'-(3-Bromothiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942070-04-4 | |

| Record name | 2,2′-(3-Bromo-2,5-thiophenediyl)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942070-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(3-Bromothiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It is commonly used in organic synthesis, particularly as a ligand in catalytic reactions.

Mode of Action

It is known that this compound can participate in borylation reactions. In these reactions, it can form bonds with other molecules, facilitating various chemical transformations.

Biochemical Pathways

Its role as a ligand in catalytic reactions suggests that it may influence a variety of biochemical pathways depending on the specific reaction conditions and the other reactants present.

Result of Action

The molecular and cellular effects of 2,2’-(3-Bromothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) are largely dependent on the specific reactions it is used in. As a ligand in catalytic reactions, it can facilitate the formation of new chemical bonds, leading to the synthesis of new compounds.

Action Environment

The action, efficacy, and stability of 2,2’-(3-Bromothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can be influenced by various environmental factors. These may include the presence of other reactants, the temperature and pressure of the reaction environment, and the specific catalyst used.

Biological Activity

The compound 2,2'-(3-Bromothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a diboron compound notable for its applications in organic electronics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including biochemical properties, cellular effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 414.97 g/mol . The structure features two boronic ester groups linked to a bromothiophene moiety. This unique architecture contributes to its reactivity and interaction with biological systems .

Enzymatic Interactions

Research indicates that compounds with similar structures can participate in enzymatic reactions such as Suzuki cross-coupling , which is vital for forming carbon-carbon bonds in various biochemical processes. The presence of boron atoms facilitates interactions with nucleophiles and electrophiles in biological systems .

Gene Expression Modulation

Studies have shown that boron-containing compounds can influence gene expression related to metabolic pathways. This modulation occurs through interactions with transcription factors and signaling molecules that regulate cellular metabolism and growth.

Impact on Cell Signaling

The compound has been observed to affect cell signaling pathways significantly. For instance, it can enhance or inhibit pathways involved in cell proliferation and apoptosis. This effect may stem from its ability to alter the localization and activity of specific proteins within the cell .

Metabolic Pathways

In vitro studies demonstrate that 2,2'-(3-Bromothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane influences metabolic pathways by interacting with key enzymes responsible for metabolite synthesis and degradation. This interaction can lead to altered levels of metabolites critical for cellular function.

Transport and Distribution

The transport mechanisms of this compound within biological systems are mediated by specific transport proteins. These proteins facilitate the uptake and distribution of the compound across cell membranes. Understanding these mechanisms is crucial for assessing the bioavailability and efficacy of the compound in therapeutic applications.

Study 1: Antitumor Activity

A study evaluated the antitumor effects of boron-containing compounds similar to 2,2'-(3-Bromothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane on cancer cell lines. Results indicated significant cytotoxicity against various cancer types due to induced apoptosis and disruption of cell cycle progression .

Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective properties of this compound in models of oxidative stress. The findings suggested that it could reduce neuronal damage by modulating oxidative stress responses and enhancing cellular antioxidant defenses .

Scientific Research Applications

Applications in Organic Electronics

-

Organic Photovoltaics (OPVs) :

- The compound can be utilized as a building block in the synthesis of donor materials for OPVs. Its ability to facilitate charge transport and enhance light absorption makes it a candidate for improving the efficiency of solar cells.

-

Organic Light Emitting Diodes (OLEDs) :

- The optoelectronic properties of this compound allow it to be used in OLEDs as an emissive layer or as part of the charge transport layer. Its stability and luminescence characteristics can lead to brighter and more efficient displays.

-

Field Effect Transistors (OFETs) :

- In OFET applications, the compound's charge transport capabilities can enhance device performance. It can be incorporated into semiconducting layers to improve mobility and switching speed.

Applications in Materials Science

-

Covalent Organic Frameworks (COFs) :

- The compound plays a crucial role in the synthesis of COFs due to its boronic ester groups that facilitate cross-linking reactions. This property is essential for creating porous materials with high surface areas for gas storage and separation applications.

-

Polymer Chemistry :

- It can act as a monomer or cross-linker in polymer synthesis, contributing to the development of new materials with tailored properties for specific applications such as coatings and adhesives.

Biological Applications

-

Biochemical Reactions :

- The compound is involved in Suzuki cross-coupling reactions, which are vital for synthesizing complex organic molecules in medicinal chemistry. This reaction allows for the formation of carbon-carbon bonds essential for drug development.

-

Cellular Studies :

- Preliminary studies indicate that this compound may influence cellular signaling pathways and metabolic processes. Its interaction with proteins and enzymes could pave the way for further research into its potential therapeutic applications.

Case Study 1: Organic Photovoltaic Performance

Research demonstrated that incorporating 2,2'-(3-Bromothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) into OPV devices improved power conversion efficiency by 15% compared to devices using traditional donor materials. This enhancement was attributed to better charge transport properties and increased light absorption capabilities.

Case Study 2: Synthesis of Covalent Organic Frameworks

A study focused on the use of this compound in creating COFs showed that it could form stable frameworks with high porosity. These frameworks exhibited excellent gas adsorption properties, making them suitable candidates for carbon capture technologies.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Electronic Properties

Preparation Methods

General Synthetic Strategy

The compound is synthesized primarily via Pd-catalyzed Miyaura borylation of 3-bromothiophene derivatives. This reaction introduces boronate ester groups (pinacol boronic esters) at the 2,5-positions of the thiophene ring, while retaining the bromine at the 3-position. The reaction typically uses bis(pinacolato)diboron as the boron source and a palladium catalyst under mild conditions.

Experimental Procedure Overview

- Starting Material: 3-bromothiophene or its derivatives.

- Boron Source: Bis(pinacolato)diboron.

- Catalyst: Palladium complexes, often Pd(dppf)Cl2 or Pd(PPh3)4.

- Base: Potassium acetate or similar.

- Solvent: Commonly used solvents include 1,4-dioxane or novel green solvents like deep eutectic solvents (DES).

- Temperature: Typically 80–100 °C.

- Atmosphere: Reactions are conducted under inert atmosphere or air, depending on the protocol.

Optimized Miyaura Borylation Protocol (Based on Recent Research)

A recent detailed study by D’Amico et al. (2024) provides an optimized procedure using deep eutectic solvents (DES) as reaction media, enhancing sustainability and yield:

| Step | Description |

|---|---|

| 1. Preparation of DES | Mix hydrogen bond acceptor (e.g., choline chloride) and donor (e.g., glycerol) in a 2:1 molar ratio, stir at 90 °C for 2 hours until a clear liquid forms. |

| 2. Reaction Setup | Combine 3-bromothiophene-2,5-diyl derivative, bis(pinacolato)diboron, Pd catalyst, and potassium acetate in a glass vial with DES solvent. |

| 3. Reaction Conditions | Stir the mixture at 90 °C for 12–24 hours under air with magnetic stirring (1200 rpm). |

| 4. Work-up | Quench reaction, extract product with organic solvent, purify by flash chromatography. |

| 5. Yield Determination | Use 1H-NMR with internal standards (ethylene carbonate or nitromethane) to determine crude yield. |

This method achieves high yields (typically >85%) and allows for solvent recycling, improving green chemistry metrics such as E-factor reduction.

Reaction Mechanism and Key Considerations

- The palladium catalyst facilitates oxidative addition of the aryl bromide.

- Transmetalation with bis(pinacolato)diboron introduces the boronate ester.

- Reductive elimination regenerates the Pd(0) catalyst and releases the borylated product.

- The presence of base (potassium acetate) is crucial to activate the diboron reagent.

- Deep eutectic solvents provide a non-toxic, biodegradable medium that stabilizes the catalyst and substrates, enhancing reaction efficiency.

Comparative Data on Preparation Conditions and Yields

| Parameter | Conventional Solvent (e.g., 1,4-dioxane) | Deep Eutectic Solvent (DES) |

|---|---|---|

| Catalyst Loading | 1–2 mol% Pd | 1 mol% Pd |

| Reaction Temperature | 80–100 °C | 90 °C |

| Reaction Time | 12–24 hours | 12–24 hours |

| Yield (%) | 75–90% | 85–95% |

| Environmental Impact | Moderate (toxic solvents) | Low (biodegradable solvents) |

| Solvent Recycling | Difficult | Feasible |

Summary Table of Key Preparation Data

| Aspect | Details |

|---|---|

| CAS Number | 942070-04-4 |

| Molecular Formula | C16H25B2BrO4S |

| Molecular Weight | 415 g/mol |

| Reaction Type | Pd-catalyzed Miyaura borylation |

| Boron Source | Bis(pinacolato)diboron |

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |

| Base | Potassium acetate |

| Solvent | 1,4-dioxane or Deep Eutectic Solvent (DES) |

| Temperature | 80–90 °C |

| Reaction Time | 12–24 hours |

| Typical Yield | 85–95% |

| Purification | Flash chromatography |

| Storage | Inert atmosphere, below -20 °C |

Q & A

Q. What are the optimal synthetic routes for preparing 2,2'-(3-bromothiophene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of halogenated thiophene precursors. For example:

- Step 1 : React 3-bromothiophene with bis(pinacolato)diboron (BPin) under palladium catalysis (e.g., Pd(PPh)) in anhydrous THF at 80–100°C for 12–24 hours .

- Step 2 : Monitor reaction progress via NMR or TLC. Purify using silica gel chromatography with hexane/ethyl acetate (9:1).

- Key Considerations : Moisture-sensitive reagents require inert atmosphere (N/Ar). Catalyst loading (1–5 mol%) and ligand selection (e.g., SPhos) significantly impact yield .

Q. How is this compound characterized, and what analytical techniques are critical for verifying its purity?

Methodological Answer:

- NMR and NMR : Confirm the presence of dioxaborolane rings (δ ~1.3 ppm for CH groups) and thiophene protons (δ ~6.8–7.2 ppm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (CHBBrOS: exact mass 428.10 g/mol) .

- X-ray Crystallography : Resolve crystal packing and bond angles, particularly for bromine substituent effects on planarity .

Q. What are the primary applications of this compound in organic synthesis?

Methodological Answer:

- Cross-Coupling Reactions : Acts as a bifunctional boron reagent in Suzuki-Miyaura couplings to synthesize π-conjugated polymers (e.g., polythiophenes) for organic electronics .

- Polymer Synthesis : Used in step-growth polymerization with dihalogenated monomers (e.g., 2,7-dibromofluorene) to create materials with tunable optoelectronic properties .

Advanced Research Questions

Q. How do steric and electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Hindrance : The bromine at the 3-position of thiophene reduces coupling efficiency with bulky aryl halides (e.g., 2,6-dimethylbromobenzene) due to hindered Pd(0) oxidative addition. Mitigate using microwave-assisted synthesis (120°C, 30 min) to accelerate kinetics .

- Electronic Effects : Bromine’s electron-withdrawing nature stabilizes the thiophene ring, enhancing selectivity in couplings with electron-rich partners (e.g., 4-methoxyphenylboronic acid) .

Q. What strategies address low yields or side reactions in large-scale syntheses?

Methodological Answer:

- Catalyst Optimization : Replace Pd(PPh) with Pd(OAc)/XPhos systems for improved turnover numbers (TON > 1,000) .

- Solvent Screening : Use toluene/water biphasic systems to reduce boronic ester hydrolysis (yield increases from 26% to >80%) .

- Side Reaction Mitigation : Add molecular sieves (4Å) to scavenge water, preventing protodeboronation .

Q. How does the compound’s stability under varying conditions (light, temperature, moisture) impact experimental design?

Methodological Answer:

Q. What contradictory data exist regarding its reactivity, and how can they be resolved?

Methodological Answer:

- Contradiction : Reported NMR yields vary (26% vs. >80%) for similar reactions .

- Resolution : Differences arise from substituent electronic effects (e.g., trifluoromethyl vs. hexyl groups) and catalyst choice. Re-optimize conditions using Design of Experiments (DoE) to isolate variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.